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Compound of Interest

Methyl 1-methyl-4-nitro-1H-
Compound Name: o
imidazole-2-carboxylate

Cat. No.: B066790

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, identified by CAS number 169770-25-
6, represents more than just a chemical entity. It is a strategically designed, synthetically
versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of
medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the
deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester
moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile,
establishing it as a privileged scaffold for the construction of more complex, biologically active
molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from
spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven
insights for professionals engaged in the pursuit of novel therapeutics.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its
effective application in research and development. The key identifiers and properties for CAS
169770-25-6 are summarized below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b066790?utm_src=pdf-interest
https://www.benchchem.com/product/b066790?utm_src=pdf-body
https://www.benchchem.com/zh/product/b066790
https://www.benchchem.com/zh/product/b066790
https://www.benchchem.com/zh/product/b066790
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

CAS Number 169770-25-6 [112][3114]
methyl 1-methyl-4-nitro-1H-

IUPAC Name o [315]
imidazole-2-carboxylate
Methyl 4-nitro-1-

Synonyms [6]

methylimidazole-2-carboxylate

Molecular Formula CeH7N304 (112116171

Molecular Weight 185.14 g/mol [11[31[61[7]

InChi Key FZSWXFKGZZOIMM- (I3][5]
UHFFFAOYSA-N

Physical Form Solid [31[8]

Melting Point 157-158 °C [4]

Purity Typically >98% [3][61[8]

Storage Sealed in dry, 2-8°C [31[6][8]

Synthesis and Process Chemistry: A Strategic

Approach

The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be achieved

through several strategic routes. The choice of method is often dictated by the desired yield,

purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various

synthetic strategies.

High-Yield Methanolysis Protocol

A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone

precursor.[2] This method is favored for its efficiency and straightforward purification.

Experimental Protocol:
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» Reaction Setup: To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-

yl)ethanone.
» Solvent Addition: Introduce methanol (40 mL) to the flask.

e Initial Heating: Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and
thermal equilibration.

o Catalysis: Add a catalytic amount of sodium hydride (approx. 100 mg).

o Expert Insight:Sodium hydride, a strong, non-nucleophilic base, is crucial here. It
deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more
potent nucleophile than methanol itself, driving the reaction to completion and ensuring the
efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.

[2]

e Reaction Monitoring: Continue stirring at 40 °C for 2 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Workup and Isolation: Upon completion, cool the reaction mixture and isolate the product by
filtration. This procedure typically affords the target compound in a high yield of 94%.[2]

@,2,2—trichIoro—l—(l—methyl—4-nitro—lH-imidazol-Z—yI)ethanon%

»( 40 °C, 2 hours EGEWIEI Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

(Yield: 94%)

Methanol (SolvenUReagentﬂ
Sodium Hydride (Catalyst) )

Click to download full resolution via product page

Caption: High-yield synthesis via catalyzed methanolysis.

Comparative Analysis of Synthetic Strategies

Several methods for preparing this compound have been documented, each with distinct
advantages. The choice of strategy is a critical decision in the development pipeline, balancing

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://www.benchchem.com/product/b066790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

yield, purity, and scalability.

Synthesis Typical Yield Regioselectivit
Key Advantage Source
Method (%) y
Direct Nitration 60-75 85-90% C4 Simplicity [1]
Sequential High purity and
_ 70-90 >95% C4 [1]
Synthesis control
Copper(Il) Nitrate Reduced reagent
o 78-82 90-93% C4 [1]
Nitration waste
L High conversion
Esterification 85-90 N/A ) [1]
from acid
] Excellent yield
Methanolysis ~94 N/A [2]

from precursor

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and

stability of a synthetic intermediate intended for drug development.

Spectroscopic Data

The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

» 1H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the

molecule.[2]
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Chemical Shift () Multiplicity Integration Assighment
) Imidazole Ring Proton
7.84 ppm Singlet 1H
(Im-CH)
) N-Methyl Protons (N-
4.18 ppm Singlet 3H
CHs)
) Ester Methyl Protons
3.93 ppm Singlet 3H

(O-CHs)

Data acquired in
CDCls.

o High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.
o Calculated m/z for CeH7N30a: 185.0437[2]

o Measured m/z: 185.0476[2]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity
of pharmaceutical intermediates.

Self-Validating HPLC Protocol:

o System: Areverse-phase HPLC system with UV detection.

e Column: C18 stationary phase.

» Mobile Phase: A gradient of acetonitrile and water is typically effective.
o Detection: UV detection at 254 nm.[1]

o Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a
known concentration.

o Sample Preparation: Prepare the synthesized sample at the same concentration.
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e Analysis: Inject both the standard and the sample. Purity is determined by comparing the
peak area of the main analyte to the total area of all peaks.

o Trustworthiness Pillar:The protocol's integrity is ensured by running a system suitability
test (SST) before analysis. This involves multiple injections of the reference standard to
verify that parameters like retention time, peak asymmetry, and theoretical plates are
within acceptable limits, confirming the system is performing correctly before sample
analysis. A purity level of 298% is achievable and expected.[1]

Chemical Reactivity and Role in Drug Design

The compound's utility stems from the distinct reactivity of its functional groups, making it a
versatile building block for exploring structure-activity relationships (SAR).[1]
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Caption: Reactivity sites and their application in synthesis.
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e The Nitro Group: This powerful electron-withdrawing group is the key to the compound's
biological potential. In low-oxygen environments, such as those found in anaerobic bacteria
or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive
nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and
damage critical biomolecules like DNA and proteins, leading to cell death.[1]

o The Carboxylate Ester: The ester at the 2-position serves multiple roles. It can act as a
prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid.
Furthermore, it can be converted to amides or other functional groups, allowing for the facile
generation of a library of derivatives for SAR studies.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a precursor to molecules with
significant therapeutic potential.

Proposed Mechanism of Action as a Prodrug

The primary mechanism involves its role as a precursor to active metabolites that interfere with
fundamental cellular processes.[1]

Cellular Macromolecules " Covalent Modification & Ce"ACzCi:igea
(DNA, Proteins, Enzymes) Mol Damage //’ > CSII %ealh
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anaerobic bacteria)
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Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.

Therapeutic Potential

o Antimicrobial and Antiparasitic Agents: The mechanism of reductive activation is highly
effective against anaerobic organisms. Studies have shown that this compound and its
derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative
bacteria, including strains that have developed resistance to conventional treatments like
metronidazole.[1]
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e Anticancer Agents: The hypoxic microenvironment of solid tumors makes them prime targets
for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the
proliferation of various cancer cell lines.[1] The proposed mechanisms include the induction
of apoptosis and cell cycle arrest at the G2/M phase.[1]

o Radiosensitizers: In cancer therapy, these compounds can also act as radiosensitizers. By
depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing
effects of ionizing radiation.[1]

Safety, Handling, and Regulatory Profile

As a chemical intermediate, proper handling is essential. The compound is classified as an
irritant.[2][4]

 Signal Word: Warning[3][8]

e Hazard Statements:

o

H302: Harmful if swallowed[3][8]

o

H315: Causes skin irritation[3][8]

[¢]

H319: Causes serious eye irritation[3][8]

o

H335: May cause respiratory irritation[3][8]

 Precautionary Measures:

Use in a well-ventilated area or fume hood.

o

[¢]

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses,
and a lab coat.

[¢]

Avoid breathing dust.[3]

[¢]

In case of eye contact, rinse cautiously with water for several minutes.[3]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/zh/product/b066790
https://www.benchchem.com/zh/product/b066790
https://www.benchchem.com/zh/product/b066790
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://m.chemicalbook.com/CASEN_169770-25-6.htm
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This compound is intended for research and development use only and is not for human or
veterinary use.[1][6]

Conclusion and Future Outlook

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS 169770-25-6) is a high-value,
strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and
proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable
tool for drug discovery professionals. Future research will likely focus on expanding the library
of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its
pharmacokinetic properties for clinical translation. Its role as a foundational building block in the
development of next-generation therapeutics is firmly established.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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